![molecular formula C6H13NO2 B1396214 3-(Hydroxymethyl)piperidin-3-ol CAS No. 848069-91-0](/img/structure/B1396214.png)
3-(Hydroxymethyl)piperidin-3-ol
Overview
Description
“3-(Hydroxymethyl)piperidin-3-ol” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . For instance, 3-Hydroxypiperidine may be used to synthesize 2-pyrrolidinone via oxidation with iodosylbenzene .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “3-(Hydroxymethyl)piperidin-3-ol” is C6H13NO2 .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . They are also used in multicomponent reactions .Scientific Research Applications
Chemical and Pharmacological Studies
3-(Hydroxymethyl)piperidin-3-ol and its derivatives are explored in the context of their chemical properties and potential pharmacological applications. For instance, the stereochemical aspects of similar compounds have been pivotal in understanding opioid receptor interactions and developing pharmacophores for opioid receptors. This research has implications for designing drugs with specific receptor affinities and activities, highlighting the critical role of stereochemistry in drug design and receptor interaction studies (Brine et al., 1997).
Synthesis and Drug Discovery
Spiropiperidines, closely related to 3-(Hydroxymethyl)piperidin-3-ol, have gained popularity in drug discovery programs due to their three-dimensional chemical space. These compounds are synthesized for use in various medicinal chemistry applications, showing the versatility of piperidine derivatives in creating novel therapeutic agents (Griggs et al., 2018).
Biological Activities
The biological activities of piperidine alkaloids, which include compounds like 3-(Hydroxymethyl)piperidin-3-ol, have been extensively reviewed. These compounds exhibit a range of clinical applications, from antimicrobial to neuropharmacological effects. The review discusses the therapeutic efficacy of piperidine alkaloids, suggesting potential for new drug developments (Singh et al., 2021).
Antioxidant Activity
Research into the antioxidant properties of various compounds, including piperidine derivatives, has shown significant interest in their potential health benefits. Analytical methods for determining antioxidant activity highlight the importance of these compounds in understanding their role in combating oxidative stress (Munteanu & Apetrei, 2021).
Bioactivation and Metabolism
The metabolism and bioactivation pathways of compounds structurally related to 3-(Hydroxymethyl)piperidin-3-ol have been studied to understand their pharmacokinetic properties and potential toxicological aspects. Identifying reactive metabolites of these compounds is crucial for assessing their safety profiles and therapeutic potential (Attwa et al., 2019).
Mechanism of Action
Target of Action
3-(Hydroxymethyl)piperidin-3-ol is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Action Environment
Such factors can significantly impact the pharmacological effects of piperidine derivatives .
Safety and Hazards
Future Directions
Piperidines are pivotal in the production of drugs and their derivatives are present in more than twenty classes of pharmaceuticals . Thus, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this field.
properties
IUPAC Name |
3-(hydroxymethyl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-5-6(9)2-1-3-7-4-6/h7-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGTVNNILWIEBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717637 | |
Record name | 3-(Hydroxymethyl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)piperidin-3-ol | |
CAS RN |
848069-91-0 | |
Record name | 3-(Hydroxymethyl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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